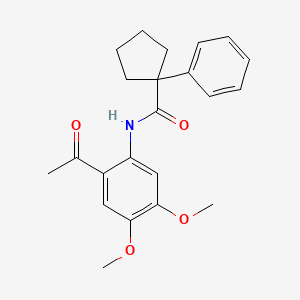
N-(2-乙酰基-4,5-二甲氧基苯基)(苯基环戊基)甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an acetyl group, two methoxy groups, a phenyl group, and a cyclopentyl group, all connected through a formamide linkage. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.
科学研究应用
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of the Acetylated Intermediate: The initial step involves the acetylation of 4,5-dimethoxyphenyl using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formamide Formation: The final step involves the formation of the formamide linkage by reacting the acetylated and cyclopentylated intermediate with formamide under controlled conditions.
Industrial Production Methods
Industrial production of N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
化学反应分析
Types of Reactions
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the formamide group into an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles like halides replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
作用机制
The mechanism of action of N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The compound’s formamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the acetyl and methoxy groups may modulate the compound’s reactivity and binding affinity.
相似化合物的比较
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: can be compared with similar compounds such as:
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylmethyl)formamide: Similar structure but with a phenylmethyl group instead of a cyclopentyl group.
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylpropyl)formamide: Contains a phenylpropyl group, offering different steric and electronic properties.
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylbutyl)formamide: Features a phenylbutyl group, providing variations in chemical reactivity and biological activity.
The uniqueness of N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(2-acetyl-4,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15(24)17-13-19(26-2)20(27-3)14-18(17)23-21(25)22(11-7-8-12-22)16-9-5-4-6-10-16/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTDEPKRPZVUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C2(CCCC2)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B2483105.png)
![2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2483106.png)
![(6R)-5-Benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B2483107.png)
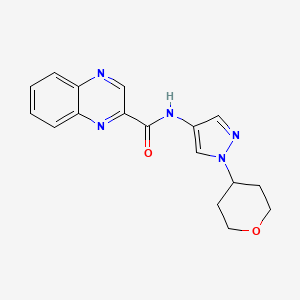
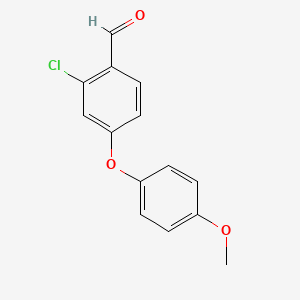
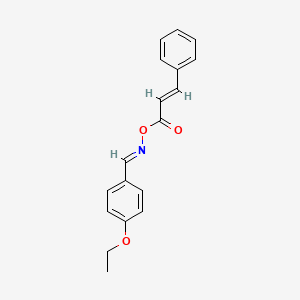
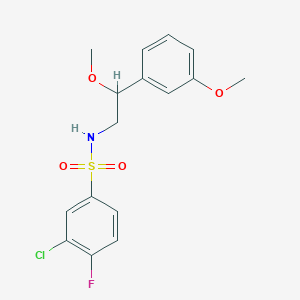
![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)
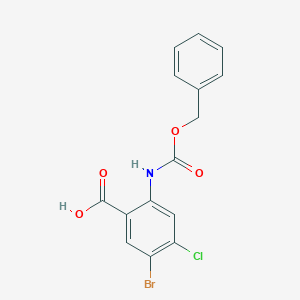
![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)

![Methyl 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetate](/img/structure/B2483124.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483125.png)
![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483127.png)
